molecular formula C17H17BrFN3O4S B298066 N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide

货号 B298066
分子量: 458.3 g/mol
InChI 键: OZOXYAURGPJTDX-KEBDBYFISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide, also known as BAY 43-9006, is a synthetic small molecule inhibitor that targets multiple protein kinases involved in tumor growth and angiogenesis. This compound was first synthesized by Bayer AG and is currently under investigation for its potential use in cancer therapy.

作用机制

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 exerts its anti-cancer effects by inhibiting the activity of RAF kinases, which play a key role in the MAPK/ERK signaling pathway that regulates cell proliferation and survival. By blocking this pathway, N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 induces cell cycle arrest and apoptosis in cancer cells. Additionally, this compound inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis, thereby reducing the blood supply to tumors and inhibiting their growth.
Biochemical and Physiological Effects
N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 has been shown to have several biochemical and physiological effects on cancer cells. It induces cell cycle arrest at the G1 phase and promotes apoptosis by activating caspase-3 and PARP cleavage. This compound also inhibits the phosphorylation of AKT, a key regulator of cell survival, and reduces the expression of cyclin D1, a protein involved in cell cycle progression. In addition, N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.

实验室实验的优点和局限性

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 has several advantages for laboratory experiments. It is a well-characterized compound with a known mechanism of action and has been extensively studied in preclinical and clinical settings. It is also commercially available and can be easily synthesized in the laboratory. However, N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 has some limitations for laboratory experiments. It has low solubility in water and requires the use of organic solvents for its preparation. It also has a short half-life and requires frequent dosing in animal studies.

未来方向

There are several future directions for the research and development of N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006. One potential direction is the combination of this compound with other anti-cancer agents to enhance its therapeutic efficacy. Another direction is the identification of biomarkers that can predict the response of tumors to N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006, which can help in patient selection and personalized therapy. Additionally, the development of new formulations and delivery systems for N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 can improve its pharmacokinetic properties and reduce its toxicity. Finally, the investigation of the role of N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 in other diseases, such as cardiovascular and inflammatory disorders, can expand its therapeutic potential.
Conclusion
In conclusion, N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 is a synthetic small molecule inhibitor that targets multiple protein kinases involved in tumor growth and angiogenesis. This compound has been extensively studied for its anti-cancer properties and has shown promising results in preclinical and clinical studies. N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 exerts its anti-cancer effects by inhibiting the activity of RAF, VEGFR, PDGFR, and c-KIT kinases, which are involved in tumor growth, angiogenesis, and metastasis. While N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 has several advantages for laboratory experiments, it also has some limitations that need to be addressed. Finally, there are several future directions for the research and development of N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006, which can expand its therapeutic potential and improve its clinical efficacy.

合成方法

The synthesis of N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 involves a multi-step process that starts with the reaction of 5-bromo-2-methoxybenzaldehyde and hydrazine hydrate to form the corresponding hydrazone. This intermediate is then treated with ethyl acetoacetate to yield the β-diketone derivative, which is further reacted with 4-fluoroaniline and methanesulfonyl chloride to obtain the final product.

科学研究应用

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of several protein kinases, including RAF, VEGFR, PDGFR, and c-KIT, which are involved in tumor growth, angiogenesis, and metastasis. This compound has been tested in various preclinical and clinical studies for the treatment of several types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.

属性

产品名称

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide

分子式

C17H17BrFN3O4S

分子量

458.3 g/mol

IUPAC 名称

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4-fluoro-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C17H17BrFN3O4S/c1-26-16-8-3-13(18)9-12(16)10-20-21-17(23)11-22(27(2,24)25)15-6-4-14(19)5-7-15/h3-10H,11H2,1-2H3,(H,21,23)/b20-10+

InChI 键

OZOXYAURGPJTDX-KEBDBYFISA-N

手性 SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C

SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C

规范 SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。